PPIase-Parvulin Inhibitor

概要

準備方法

合成経路:: PPIase-パルブリン阻害剤の合成経路は、入手可能な文献では明示的に記載されていません。特定の前駆体を含む化学反応によって合成されます。

反応条件:: 正確な反応条件(温度、溶媒、触媒など)は明らかにされていません。研究者は一般的に、収率と純度を高めるためにこれらの条件を最適化します。

工業生産:: 大規模な工業生産方法に関する情報は限られています。この化合物は主に研究目的で使用されています。

化学反応の分析

反応:: PPIase-パルブリン阻害剤は、広範な化学変換を受けません。Pin1およびPar14 PPIaseの活性部位と相互作用し、その活性を阻害します。

一般的な試薬と条件:: この化合物がPin1およびPar14と相互作用する可能性は、水素結合、疎水性相互作用、および静電相互作用を含みます。特定の試薬と条件は明示的に報告されていません。

主要な生成物:: PPIase-パルブリン阻害剤は基質ではなく阻害剤であるため、有意な反応生成物を形成しません。

4. 科学研究への応用

PPIase-パルブリン阻害剤は、さまざまな科学分野で応用されています。

がん研究: Pin1とPin4を過剰発現しているがん細胞の増殖と増殖を阻害します.

細胞周期調節: Pin1とPar14の機能を阻害することにより、細胞周期を停止させます。

創薬: 研究者は、治療標的としての可能性を探求しています。

科学的研究の応用

Cancer Treatment

The most prominent application of PPIase-parvulin inhibitors is in oncology. Pin1 is overexpressed in many cancers, making it a target for therapeutic intervention.

-

Case Study: HWH8-33 and HWH8-36

These compounds were identified through high-throughput screening and demonstrated potent anticancer activity by inducing G2/M phase arrest and apoptosis in cancer cells. In vivo studies showed significant tumor growth suppression without noticeable toxicity . -

Case Study: KPT-6566

This novel inhibitor selectively targets Pin1 for degradation, demonstrating an IC50 value of 0.64 μM against its PPIase activity. It has shown efficacy in inhibiting cancer stem cell expansion and blocking metastatic spread .

Neurodegenerative Disorders

PPIases are implicated in neurodegenerative diseases due to their role in protein misfolding and aggregation.

- Research Insight : Inhibitors targeting PPIases could potentially mitigate the progression of diseases like Alzheimer's by promoting proper protein folding and preventing toxic aggregates .

Viral Infections

PPIases also play a role in viral replication processes.

- Research Insight : Targeting PPIases may hinder the lifecycle of certain viruses by disrupting their protein interactions necessary for replication .

Data Tables

The following table summarizes key findings related to various PPIase-parvulin inhibitors:

| Compound | Target | Mechanism | IC50 Value | Application Area |

|---|---|---|---|---|

| HWH8-33 | Pin1 | Direct inhibition | Micromolar | Cancer |

| HWH8-36 | Pin1 | Induces apoptosis | Micromolar | Cancer |

| KPT-6566 | Pin1 | Covalent binding | 0.64 μM | Cancer |

| Juglone | Parvulin | Covalent modification | 7 μM | Transcription inhibition |

作用機序

この化合物の作用機序には、Pin1およびPar14 PPIaseの活性部位に結合し、そのイソメラーゼ活性を阻害することが含まれます。Pin1およびPar14は翻訳後修飾に関与し、タンパク質のコンフォメーションと機能に影響を与えます。

6. 類似の化合物との比較

PPIase-パルブリン阻害剤の独自性は、Pin1とPar14を特異的に標的とすることです。類似の化合物には、他のPPIase阻害剤が含まれますが、同じ選択性を示すものは何もありません。

類似化合物との比較

PPIase-Parvulin Inhibitor’s uniqueness lies in its specific targeting of Pin1 and Par14. Similar compounds include other PPIase inhibitors, but none exhibit the same selectivity.

生物活性

Peptidyl-prolyl isomerases (PPIases) play a crucial role in protein folding and function, with parvulins being a significant subgroup. Among these, inhibitors of PPIase-parvulin, particularly those targeting PIN1 and PIN4, have garnered attention for their potential therapeutic applications in cancer and viral diseases. This article explores the biological activity of PPIase-parvulin inhibitors, focusing on their mechanisms, efficacy, and implications in various studies.

Overview of PPIase-Parvulin Inhibitors

PPIases facilitate the cis/trans isomerization of proline residues in proteins, a process vital for proper protein conformation and function. Parvulins, including PIN1 and PIN4, are implicated in numerous cellular processes, including cell cycle regulation and signal transduction. Inhibitors like Juglone, KPT-6566, and All-trans-retinoic acid (ATRA) have been identified as effective agents against these enzymes.

Mechanisms of Inhibition

-

Covalent Modification :

- Juglone inhibits parvulin by covalently modifying cysteine residues, leading to a loss of enzymatic activity. This specificity allows it to selectively target parvulins without significantly affecting other PPIase families .

- KPT-6566 functions as a covalent inhibitor of PIN1 with an IC50 value of 0.64 μM, demonstrating its potency in inhibiting PPIase activity and subsequently affecting cell proliferation .

- Direct Binding :

Biological Activity in Cancer Research

The inhibition of PIN1 has shown promise in cancer therapy due to its role in regulating oncogenic pathways. Studies have demonstrated that:

- KPT-6566 treatment led to decreased levels of hyperphosphorylated retinoblastoma protein (pRB) and Cyclin D1 in wild-type mouse embryonic fibroblasts (MEFs), indicating a reduction in cell proliferation .

- Inhibition of PIN1 resulted in downregulation of target genes associated with mutant p53 and NOTCH1 pathways, suggesting a broader impact on tumorigenesis .

Effects on Viral Replication

The effects of parvulin inhibitors extend beyond cancer; they have also been studied for their antiviral properties:

- Research indicates that inhibiting PIN4 significantly reduces hepatitis B virus (HBV) replication, as evidenced by decreased levels of HBV RNA and DNA following treatment with various parvulin inhibitors . This highlights the potential for these compounds in treating viral infections.

Table 1: Summary of Selected PPIase-Parvulin Inhibitors

| Compound | Target | Mechanism of Action | IC50 Value | Application Area |

|---|---|---|---|---|

| Juglone | PIN1/PIN4 | Covalent modification | Not specified | Cancer, Antiviral |

| KPT-6566 | PIN1 | Covalent binding | 0.64 μM | Cancer |

| ATRA | PIN1 | Direct binding | Not specified | Cancer |

| EGCG | PIN1 | Direct binding | Not specified | Cancer |

Research Findings

Recent studies have elucidated the biochemical characteristics and substrate specificities of parvulins:

- The recombinant Lotus parvulins exhibit varying PPIase activities towards synthetic tetrapeptides, suggesting that substrate specificity is influenced by the amino acid sequence preceding proline residues .

- Investigations into the structural dynamics of parvulins reveal that mutations can significantly alter their catalytic efficiency without compromising structural integrity .

特性

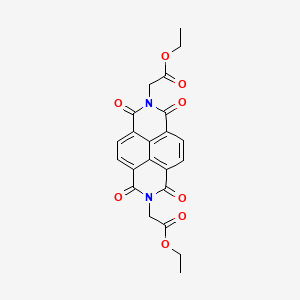

IUPAC Name |

ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQGFNIIHNGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349244 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64005-90-9 | |

| Record name | PPIase-Parvulin Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。